Cas no 1514053-88-3 (3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole)

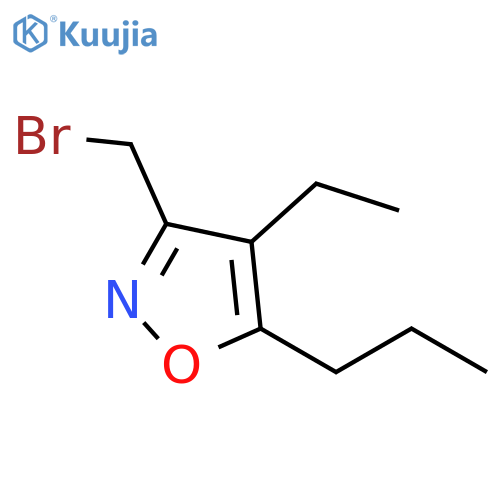

1514053-88-3 structure

商品名:3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole

- Isoxazole, 3-(bromomethyl)-4-ethyl-5-propyl-

- EN300-4345357

- AKOS019027247

- 1514053-88-3

-

- インチ: 1S/C9H14BrNO/c1-3-5-9-7(4-2)8(6-10)11-12-9/h3-6H2,1-2H3

- InChIKey: YPBHBBRZBOQVAZ-UHFFFAOYSA-N

- ほほえんだ: O1C(CCC)=C(CC)C(CBr)=N1

計算された属性

- せいみつぶんしりょう: 231.02588g/mol

- どういたいしつりょう: 231.02588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 1.310±0.06 g/cm3(Predicted)

- ふってん: 276.3±35.0 °C(Predicted)

- 酸性度係数(pKa): -2.94±0.48(Predicted)

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4345357-5.0g |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95.0% | 5.0g |

$3935.0 | 2025-03-15 | |

| Enamine | EN300-4345357-0.05g |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95.0% | 0.05g |

$315.0 | 2025-03-15 | |

| Aaron | AR028ZDO-250mg |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95% | 250mg |

$949.00 | 2025-02-17 | |

| 1PlusChem | 1P028Z5C-100mg |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95% | 100mg |

$643.00 | 2024-06-20 | |

| 1PlusChem | 1P028Z5C-2.5g |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95% | 2.5g |

$3350.00 | 2024-06-20 | |

| 1PlusChem | 1P028Z5C-10g |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95% | 10g |

$7277.00 | 2023-12-21 | |

| Aaron | AR028ZDO-1g |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95% | 1g |

$1891.00 | 2025-02-17 | |

| Enamine | EN300-4345357-1.0g |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95.0% | 1.0g |

$1357.0 | 2025-03-15 | |

| Enamine | EN300-4345357-2.5g |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95.0% | 2.5g |

$2660.0 | 2025-03-15 | |

| Enamine | EN300-4345357-0.1g |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole |

1514053-88-3 | 95.0% | 0.1g |

$470.0 | 2025-03-15 |

3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1514053-88-3 (3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量